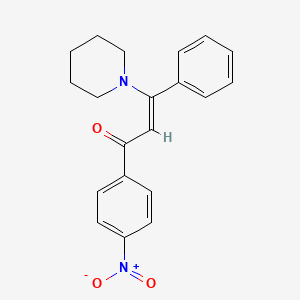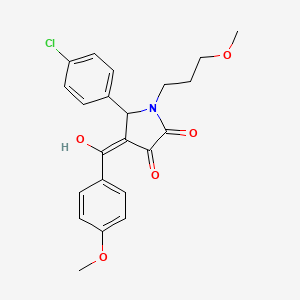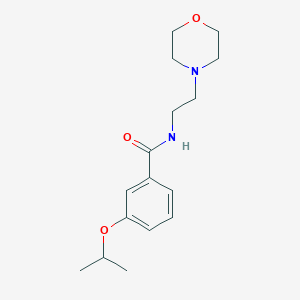
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, also known as NPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C19H18N2O3. In
Mécanisme D'action
The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers, which are involved in the pathogenesis of various diseases. In addition, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have several advantages for lab experiments, such as their high potency, selectivity, and stability. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be easily synthesized in large quantities and can be modified to produce a wide range of analogs with different chemical and biological properties. However, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs also have some limitations, such as their potential toxicity and side effects. Therefore, careful dose-response and toxicity studies are necessary before using 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in lab experiments.
Orientations Futures
There are several future directions for 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in scientific research. One direction is to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown promising pharmacological activities in various disease models, and further studies are needed to elucidate their mechanism of action and optimize their chemical and biological properties. Another direction is to investigate the potential therapeutic applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in human diseases. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents, and further studies are needed to evaluate their efficacy and safety in clinical trials. Finally, further studies are needed to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in neuroscience research. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as modulators of ion channels and neurotransmitter receptors, and further studies are needed to elucidate their role in neuronal excitability and synaptic transmission.
Méthodes De Synthèse
The synthesis of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one involves the condensation of 4-nitrobenzaldehyde, acetophenone, and piperidine in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. The yield of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be improved by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time.
Applications De Recherche Scientifique
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been widely used in scientific research due to its potential applications in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is a versatile compound that can be modified to produce a wide range of analogs with different chemical and biological properties. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various pharmacological activities, such as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer effects.
Propriétés
IUPAC Name |
(Z)-1-(4-nitrophenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(17-9-11-18(12-10-17)22(24)25)15-19(16-7-3-1-4-8-16)21-13-5-2-6-14-21/h1,3-4,7-12,15H,2,5-6,13-14H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZVEXKNHQEDI-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(4-nitrophenyl)-3-phenyl-3-(piperidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)